2-(3-カルボキシプロポキシカルボニル)安息香酸

説明

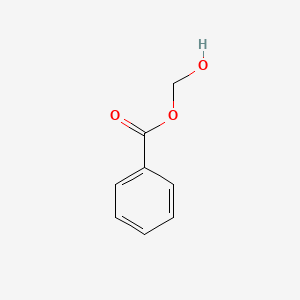

1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, also known as 1,2-BDCPE, is a carboxylic acid ester composed of two benzene rings connected by a carboxypropyl group. It is a versatile and widely used compound in scientific research, as it is a highly reactive, non-toxic and biocompatible material. 1,2-BDCPE has a wide range of applications in scientific research, ranging from drug delivery and tissue engineering to nanotechnology and biochemistry.

科学的研究の応用

安息香酸の脱カルボキシル化水酸化

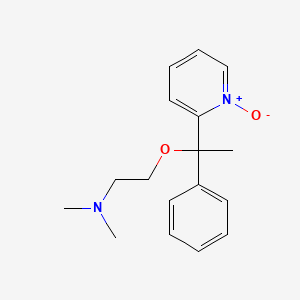

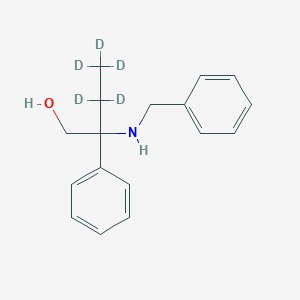

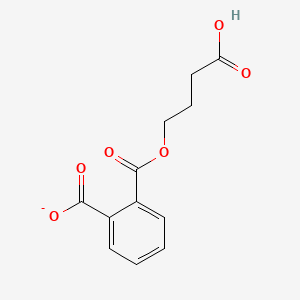

この化合物は、脱カルボキシル化水酸化によって安息香酸からフェノールを合成するために使用できます {svg_1}. このプロセスは、その穏やかな条件、幅広い基質範囲、および後期段階での用途のために合成的に有望です {svg_2}. フェノールは、天然物、医薬品、機能性材料における貴重な構成要素です {svg_3}.

フェノールの合成

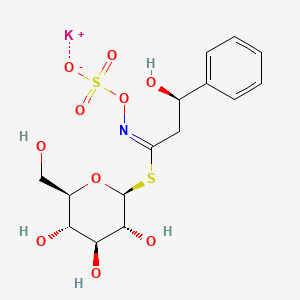

この化合物は、安息香酸から直接フェノールを合成するために使用できます {svg_4}. これは、従来の脱カルボキシル化戦略がフェノール合成の解決策を提供できなかったため、重要な開発です {svg_5}.

生体コルベ・シュミット反応

この化合物は、生体コルベ・シュミット反応(逆反応カルボキシル化)に使用できます {svg_6}. この反応は、CO2固定への洗練された代替手段を提供します {svg_7}.

カルボキシル化効率の向上

この化合物は、可逆的な安息香酸脱カルボキシラーゼのカルボキシル化効率を向上させるために使用できます {svg_8}. これは、これらの酵素のカルボキシル化効率の向上は、不明なカルボキシル化メカニズムのために課題であったため、特に役立ちます {svg_9}.

基質/生成物の出入り制御

この化合物は、可逆反応中に基質/生成物の出入りを制御するために使用できます {svg_10}. これは、チロシン残基の側鎖コンフォメーションによって達成されます {svg_11}.

脱カルボキシラーゼのエンジニアリング

この化合物は、カルボキシル化効率の高い脱カルボキシラーゼのエンジニアリングに使用できます {svg_12}. これは、正反応および逆反応における基質と生成物の酵素との相互作用を利用することで達成されます {svg_13}.

作用機序

- By binding to these channels, the compound affects the membrane potential, leading to reversible inhibition of nerve impulse transmission .

- Notably, this mode of action is reversible, allowing for the restoration of nerve function after the compound’s effects wear off .

- The compound’s action specifically targets sensory nerve impulses, making it suitable for localized pain relief during conscious procedures .

- Factors such as solubility, lipophilicity, and protein binding influence its pharmacokinetic profile .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester involves the esterification of 1,2-Benzenedicarboxylic acid with 3-chloropropanoic acid followed by hydrolysis of the resulting ester.", "Starting Materials": [ "1,2-Benzenedicarboxylic acid", "3-chloropropanoic acid", "Methanol", "Concentrated sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: In a round-bottom flask, add 1,2-Benzenedicarboxylic acid (10 mmol), 3-chloropropanoic acid (10 mmol), and methanol (10 mL).", "Step 2: Add a few drops of concentrated sulfuric acid to the flask and reflux the mixture for 6 hours.", "Step 3: Cool the mixture to room temperature and pour it into a separatory funnel.", "Step 4: Add water (10 mL) to the separatory funnel and shake it vigorously.", "Step 5: Allow the layers to separate and collect the organic layer.", "Step 6: Wash the organic layer with sodium hydroxide solution (10%) and water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 8: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 9: Dissolve the crude product in a minimum amount of hot ethanol and cool the solution to room temperature.", "Step 10: Collect the precipitated product by filtration and wash it with cold ethanol.", "Step 11: Dry the product under vacuum to obtain 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester." ] } | |

| 66851-46-5 | |

分子式 |

C12H12O6 |

分子量 |

252.22 g/mol |

IUPAC名 |

2-(3-carboxypropoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16) |

InChIキー |

IYTPMLIWBZMBSL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCC(=O)O |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O |

同義語 |

1,2-Benzenedicarboxylic Acid Mono(3-carboxypropyl) Ester; MCPP; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MCPP exposure relate to oxidative stress?

A1: Research suggests that MCPP exposure may be linked to increased oxidative stress. One study found an inverse association between urinary MCPP concentrations and serum bilirubin levels in a national sample. [] Given bilirubin's potent antioxidant properties, this suggests a potential increase in oxidative stress due to MCPP exposure. [] Further research found positive associations between MCPP and inflammatory markers such as absolute neutrophil count, alkaline phosphatase, and ferritin, further supporting this link. []

Q2: Does MCPP exposure affect bone health in humans?

A2: Yes, studies suggest a potential negative impact of MCPP on bone health, particularly in postmenopausal women. Higher urinary MCPP levels were associated with reduced bone mineral density (BMD) in the total hip and femur neck. [] Furthermore, women with the highest MCPP levels had a higher risk of osteoporosis in these areas compared to those with the lowest levels. [] Longitudinal analyses from another study also linked higher MCPP concentrations to greater declines in total hip and femoral neck BMD. []

Q3: What is the relationship between prenatal MCPP exposure and childhood obesity?

A3: Research indicates a possible link between prenatal MCPP exposure and an increased risk of overweight/obese status in children aged 4 to 7 years. [] This association was observed with maternal urinary MCPP concentrations measured during pregnancy but not with childhood BMI z-scores. []

Q4: How does MCPP exposure relate to diabetes?

A4: Multiple studies suggest a potential link between MCPP exposure and an increased risk of diabetes. One study found that higher urinary MCPP levels were associated with increased odds of diabetes in women, particularly among White women. [] Another study found a positive association between MCPP exposure and the risk of Metabolic dysfunction-associated fatty liver disease (MAFLD), a condition linked to diabetes. []

Q5: Does MCPP exposure impact male reproductive health?

A5: Research indicates a possible negative impact of MCPP on male reproductive health. One study found that higher urinary MCPP concentrations were associated with low sperm morphology in men. [] These findings suggest that ambient MCPP exposure may negatively affect semen quality. [, ]

Q6: Is there a link between MCPP exposure and thyroid function?

A6: Yes, studies suggest a potential association between MCPP exposure and altered thyroid hormone levels. One study found that MCPP was associated with several thyroid measures in both adults and adolescents. [] These findings suggest that exposure to phthalates, including MCPP, might disrupt thyroid hormone levels, although more research is needed to confirm these findings. []

Q7: What is the molecular formula and weight of MCPP?

A7: The molecular formula of MCPP is C12H14O4, and its molecular weight is 222.24 g/mol.

Q8: How is MCPP metabolized and excreted?

A8: MCPP is a primary metabolite of di-n-butyl phthalate (DnBP) and is also a minor metabolite of di(2-ethylhexyl) phthalate (DEHP) and other high-molecular-weight phthalates. [] It is primarily excreted in urine. [] One study found that MCPP was more frequently detected and present in higher urinary concentrations than MnOP, the hydrolytic monoester of DnOP. []

Q9: What is the half-life of MCPP in humans?

A9: The provided research does not specify the half-life of MCPP in humans.

Q10: What are the potential long-term effects of MCPP exposure?

A10: While the provided research does not explicitly address all long-term effects, several studies suggest potential associations between MCPP exposure and adverse health outcomes. These include:

- Metabolic Health: Increased risk of obesity, diabetes, and MAFLD. [, , ]

- Bone Health: Reduced BMD and increased osteoporosis risk, particularly in postmenopausal women. [, ]

- Reproductive Health: Potential negative effects on semen quality in men. [, ]

- Thyroid Function: Possible alterations in thyroid hormone levels. []

Q11: What is the relationship between urinary MCPP levels and pregnancy outcomes?

A11: Studies suggest a potential association between higher urinary MCPP concentrations during pregnancy and an increased risk of preterm birth. [, ] One study found that women with the highest MCPP levels were more likely to experience preterm birth, even after adjusting for other risk factors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)